molecular formula C7H15NO B12956951 2,6-Dimethylpiperidin-3-ol

2,6-Dimethylpiperidin-3-ol

Cat. No.: B12956951
M. Wt: 129.20 g/mol
InChI Key: VISBBLBXCAMUEZ-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidin-3-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 2,6-dimethylpyridine using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 2,6-dimethylpiperidine using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,6-Dimethylpiperidin-3-one.

    Reduction: 2,6-Dimethylpiperidine.

    Substitution: 2,6-Dimethylpiperidin-3-yl chloride.

Scientific Research Applications

2,6-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dimethylpiperidin-3-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. Additionally, the methyl groups at the 2 and 6 positions can affect the compound’s conformational stability and reactivity.

Comparison with Similar Compounds

2,6-Dimethylpiperidin-3-ol can be compared with other similar compounds, such as:

    2,6-Dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    2,5-Dimethylpiperidin-3-ol: The position of the methyl groups affects the compound’s conformational properties and reactivity.

    2,6-Dimethylpiperidin-4-ol:

The unique combination of the hydroxyl group and the methyl groups at specific positions in this compound imparts distinct properties that differentiate it from other piperidine derivatives.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-5-3-4-7(9)6(2)8-5/h5-9H,3-4H2,1-2H3

InChI Key

VISBBLBXCAMUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(N1)C)O

Origin of Product

United States

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